
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against DNA damage. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one of the main limitations of the compound is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as arthritis and cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties. Finally, the compound's potential as a tool for studying the role of inflammation and oxidative stress in disease pathogenesis should also be explored.
In conclusion, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties, the compound's potent anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been achieved by several methods. One of the most common methods involves the reaction of 3-methoxybenzoic acid with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst. The resulting intermediate is then treated with tert-butylamine and formaldehyde to yield the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and cancer.
Propriétés
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)16-9-7-10-18(13-16)27-4)14-17-12-15-8-5-6-11-19(15)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGPOPXWKYPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

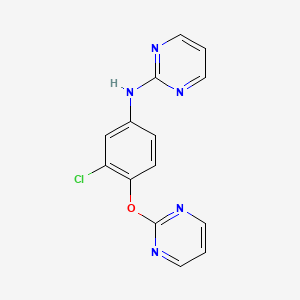
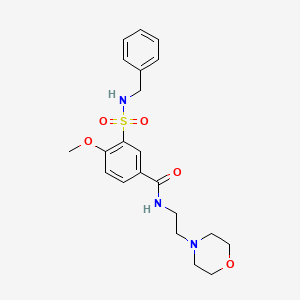
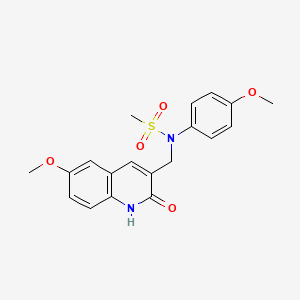
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)


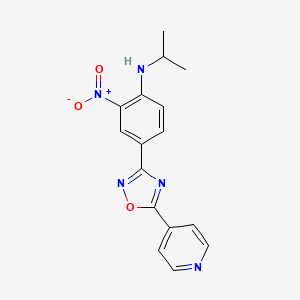
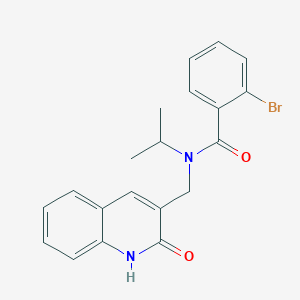
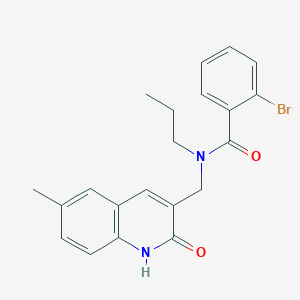
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

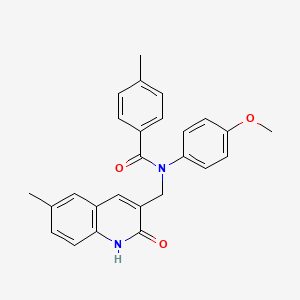

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)